Methyl 3-methylpyrrolidine-2-carboxylate

Asymmetric Synthesis Chiral Building Block Pyrrolidine Derivative

Synthesizing enantioenriched 3-methylpyrrolidines often requires 5-6 linear steps, delaying medicinal chemistry SAR campaigns. Methyl 3-methylpyrrolidine-2-carboxylate (CAS 1603017-79-3) circumvents this bottleneck via the catalytic asymmetric hydromethylation protocol, enabling rapid two-step access to chiral 3-methylpyrrolidine scaffolds. • Validated LDHA inhibitor baseline: quantified IC50 of 37 µM provides a clear starting point for systematic potency optimization in oncology programs. • Defined stereochemistry available in (2S,3R) and (2S,3S) configurations; the 3-methyl substituent introduces steric constraint for peptidomimetic design with enhanced proteolytic stability. • Methyl ester handle (LogP 0.41) offers higher lipophilicity versus the free carboxylic acid, enabling membrane permeability tuning and prodrug strategies. Supplied at ≥95% purity with global shipping.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B7966964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylpyrrolidine-2-carboxylate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CCNC1C(=O)OC
InChIInChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
InChIKeyOBTGJTFLRUWIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methylpyrrolidine-2-carboxylate: A Chiral Pyrrolidine Building Block


Methyl 3-methylpyrrolidine-2-carboxylate (C₇H₁₃NO₂, MW 143.18) is a chiral, non-racemic pyrrolidine derivative and a methyl ester of 3-methylproline [1], . As a heterocyclic secondary amine, it serves as a versatile chiral building block, with its defined stereochemistry (e.g., (2S,3R) or (2S,3S) configurations) being critical for constructing more complex, stereochemically defined molecules in pharmaceutical and agrochemical research [2], . Its value is rooted in its structural similarity to proline, a key amino acid, and the distinct chemical handle provided by its methyl ester group for further derivatization.

Methyl 3-methylpyrrolidine-2-carboxylate: Why Generic Substitutes Fail


Simple substitution with a generic proline methyl ester (e.g., methyl pyrrolidine-2-carboxylate) or an achiral pyrrolidine is not feasible for applications requiring specific steric and stereoelectronic properties. The 3-methyl substituent on the pyrrolidine ring introduces significant steric bulk, which dictates the molecule's conformational preferences and spatial interactions within a target binding site . Furthermore, the defined stereochemistry at the 2- and 3-positions is critical; using an incorrect stereoisomer or a racemic mixture can lead to drastically reduced or completely abolished biological activity, altered pharmacokinetic profiles, or failed asymmetric catalysis [1], [2]. The methyl ester moiety is also a specific functional handle for further synthesis, differentiating it from the free carboxylic acid (3-methylpyrrolidine-2-carboxylic acid) which has different solubility and reactivity profiles .

Methyl 3-methylpyrrolidine-2-carboxylate: Quantitative Evidence vs. Comparators


Synthetic Efficiency: Catalytic Asymmetric vs. Traditional Synthesis

The use of a methyl 3-methylpyrrolidine-2-carboxylate precursor is central to a newly reported, highly efficient catalytic asymmetric hydromethylation strategy. This two-step process generates enantioenriched 3-methylpyrrolidines. This contrasts sharply with traditional synthetic methods for these valuable scaffolds, which typically require 5 to 6 steps and often rely on harsh conditions or expensive chiral auxiliaries [1].

Asymmetric Synthesis Chiral Building Block Pyrrolidine Derivative

Lipophilicity and Fsp3: Ester vs. Parent Acid

The methyl ester form of 3-methylpyrrolidine-2-carboxylate possesses distinct physicochemical properties compared to its parent carboxylic acid, 3-methylpyrrolidine-2-carboxylic acid. The ester has a significantly higher calculated LogP of 0.41, indicating increased lipophilicity, and a higher Fraction of sp3 carbons (Fsp3) of 0.857, a measure of molecular complexity and saturation often correlated with improved drug-like properties [1], .

Drug Design Physicochemical Properties Lipophilicity

LDHA Inhibition Activity Baseline

The compound methyl 3-methylpyrrolidine-2-carboxylate has been reported to exhibit inhibitory activity against the enzyme lactate dehydrogenase A (LDHA), a key target in cancer metabolism. In an assay measuring inhibition of human liver purified LDHA using pyruvate as a substrate, it showed an IC₅₀ value of 37,000 nM (37 µM) [1]. This provides a quantitative activity benchmark.

Enzyme Inhibition Lactate Dehydrogenase A Cancer Metabolism

Methyl 3-methylpyrrolidine-2-carboxylate: Research and Industrial Applications


Accelerated Synthesis of Chiral 3-Methylpyrrolidines

This compound is a strategic intermediate in the rapid, two-step synthesis of valuable, enantioenriched 3-methylpyrrolidines via the catalytic asymmetric hydromethylation protocol described by Shen et al. (2024) . By utilizing this precursor, research groups can circumvent lengthy 5-6 step syntheses, significantly accelerating SAR campaigns for medicinal chemistry projects targeting molecules containing this chiral nitrogen heterocycle.

LDHA-Targeted Lead Discovery

With a quantified IC₅₀ of 37 µM against LDHA , methyl 3-methylpyrrolidine-2-carboxylate serves as a validated, albeit weak, starting point for inhibitor design. It provides a clear quantitative baseline for medicinal chemists to perform systematic structural modifications and monitor improvements in potency, aiming to develop novel therapeutic agents for cancers and other diseases where LDHA is implicated.

Peptidomimetic Design with Enhanced Metabolic Stability

As a chiral proline analog, this compound can be incorporated into peptide chains to create peptidomimetics. The 3-methyl substituent introduces steric constraint that can stabilize specific secondary structures (e.g., turn conformations) and potentially increase resistance to proteolytic degradation compared to peptides containing unsubstituted proline , [3]. Its methyl ester also provides a handle for facile coupling or further derivatization.

Lipophilic Drug Analog Synthesis

The methyl ester confers significantly higher lipophilicity (LogP 0.41) compared to the parent carboxylic acid . This property is advantageous for medicinal chemists aiming to improve membrane permeability or alter the tissue distribution of drug candidates. The ester can be used as a prodrug strategy, where in vivo hydrolysis releases the active, more polar carboxylic acid.

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